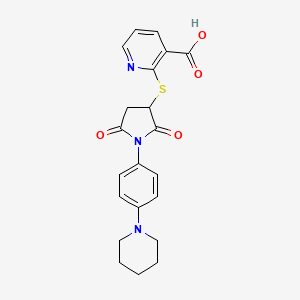
2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid” is a complex organic molecule. It is related to a class of compounds synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . These compounds are linked with diphenylcarbamide derivatives and have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of related compounds involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Applications De Recherche Scientifique
Anticancer Research
Piperidine derivatives are extensively studied for their potential anticancer properties. They can interact with various biological targets and pathways involved in cancer progression. For instance, certain piperidine compounds have been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation or inducing apoptosis .
Neurodegenerative Disease Treatment
Compounds containing the piperidine moiety have been investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may offer neuroprotective effects or modulate neurotransmitter systems that are affected in these conditions .
Antimicrobial and Antifungal Applications
The structural flexibility of piperidine derivatives allows them to be effective against a variety of microbial and fungal strains. Researchers are exploring these compounds for new treatments that can overcome resistance to current antimicrobial and antifungal agents .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives can act on the central nervous system to provide pain relief without the addictive properties of opioids. They are also being studied for their anti-inflammatory effects, which could be beneficial in conditions like arthritis .
Cardiovascular Drug Development
Some piperidine derivatives have shown promise in treating cardiovascular diseases. They may affect blood pressure regulation or have anti-arrhythmic properties, making them potential candidates for new cardiovascular drugs .
Antiviral and Antimalarial Research
Researchers are investigating the use of piperidine derivatives in the treatment of viral and parasitic infections, including HIV and malaria. These compounds could inhibit key enzymes or processes required for the life cycle of the pathogens .
Propriétés
IUPAC Name |
2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-18-13-17(29-19-16(21(27)28)5-4-10-22-19)20(26)24(18)15-8-6-14(7-9-15)23-11-2-1-3-12-23/h4-10,17H,1-3,11-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFAJRBEFSZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

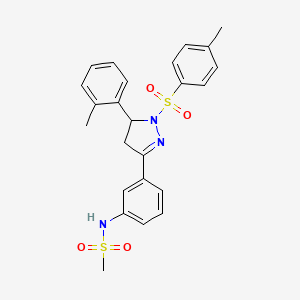

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)
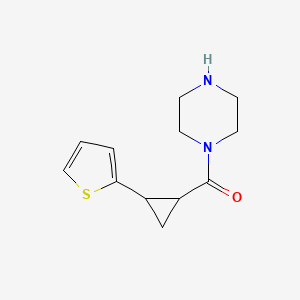
![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-methoxybenzamide](/img/structure/B2938767.png)
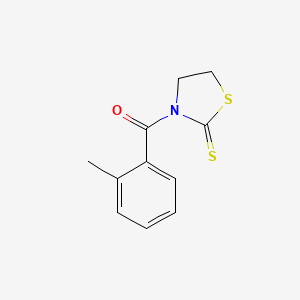
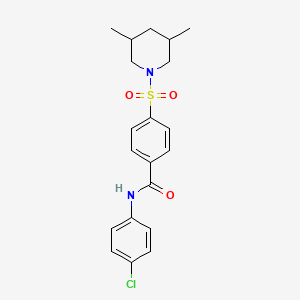
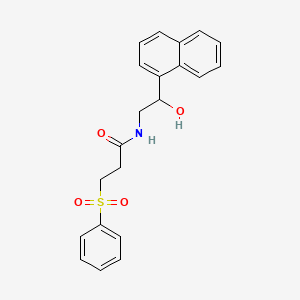
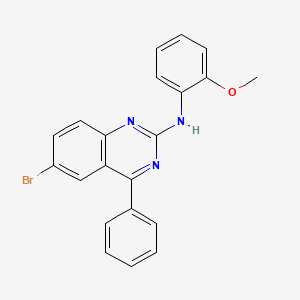
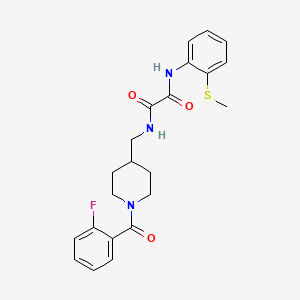
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)
